molecular formula C8H9Cl3O B12679042 Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- CAS No. 69831-14-7

Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)-

Cat. No.: B12679042
CAS No.: 69831-14-7
M. Wt: 227.5 g/mol
InChI Key: CHLAOFANYRDCPD-NJGYIYPDSA-N
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Description

Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- is a specialized organic compound with the molecular formula C6H7Cl3O. This compound is known for its unique structural features, including a cyclopropane ring and a dichloroethenyl group, which contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The dichloroethenyl group is introduced through a subsequent reaction with a suitable dichloroethene derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The dichloroethenyl group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The dichloroethenyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-
  • α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Uniqueness

Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a dichloroethenyl group. These structural features contribute to its distinct reactivity and applications compared to similar compounds .

Properties

CAS No.

69831-14-7

Molecular Formula

C8H9Cl3O

Molecular Weight

227.5 g/mol

IUPAC Name

(1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m0/s1

InChI Key

CHLAOFANYRDCPD-NJGYIYPDSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)Cl)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C

Origin of Product

United States

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